molecular formula C5H6BrN3 B6276551 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 2763759-13-1

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole

Cat. No.: B6276551
CAS No.: 2763759-13-1
M. Wt: 188.03 g/mol
InChI Key: JUHCCWQNBZNESR-UHFFFAOYSA-N
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Description

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole is a heterocyclic compound that features a unique structure combining a pyrrole ring with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with bromoacetylenes, followed by cyclization to form the triazole ring. This process can be catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
  • 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole stands out due to its unique combination of a pyrrole and triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for drug discovery and other scientific applications .

Properties

CAS No.

2763759-13-1

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

3-bromo-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C5H6BrN3/c6-5-4-2-1-3-9(4)8-7-5/h1-3H2

InChI Key

JUHCCWQNBZNESR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)Br

Purity

95

Origin of Product

United States

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